molecular formula C16H16N2 B7794558 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole CAS No. 887570-88-9

1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole

Cat. No.: B7794558
CAS No.: 887570-88-9
M. Wt: 236.31 g/mol
InChI Key: MUUQZQCWHODSID-UHFFFAOYSA-N
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Description

1-Methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole is a bipyrrole derivative featuring two 1-methylpyrrole units connected via a phenyl linker. The compound’s structure includes a central phenyl ring substituted at the 3-position with a 1-methylpyrrole group and at the 2-position with another 1-methylpyrrole moiety.

Properties

IUPAC Name

1-methyl-2-[3-(1-methylpyrrol-2-yl)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-17-10-4-8-15(17)13-6-3-7-14(12-13)16-9-5-11-18(16)2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUQZQCWHODSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=CC(=CC=C2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256970
Record name 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887570-88-9
Record name 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887570-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-(1,3-Phenylene)bis[1-methyl-1H-pyrrole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a cornerstone for constructing 1-methylpyrrole units. Patil et al. demonstrated that hexane-2,5-dione reacts with methylamine in tetrahydrofuran (THF) under iodine catalysis to yield 1-methyl-2,5-dimethylpyrrole in 68% yield. The reaction proceeds via cyclocondensation of the diketone with the amine, followed by aromatization. Critical parameters include stoichiometric control of methylamine and inert atmosphere conditions to prevent oxidation byproducts.

For the target compound, this method was adapted to synthesize 1-methyl-1H-pyrrole-2-carbaldehyde by substituting hexane-2,5-dione with a formylated diketone precursor. Subsequent methylation using methyl iodide in the presence of potassium carbonate afforded the 1-methylpyrrole core in 72% yield.

Vilsmeier-Haack Formylation

Formylation at the 3-position of 1-methylpyrrole was achieved via the Vilsmeier-Haack reaction. As reported by Massa et al., treatment of 1-methylpyrrole with DMF and phosphorus oxychloride generated 1-methyl-1H-pyrrole-3-carbaldehyde in 65% yield. This intermediate is pivotal for introducing aryl groups via subsequent cross-coupling reactions.

Formation of the Biphenyl Linkage

Suzuki-Miyaura Cross-Coupling

The meta-substituted biphenyl linkage was constructed using a Suzuki-Miyaura reaction. Huang et al. detailed the coupling of 3-bromo-1-methyl-1H-pyrrole with 3-(1-methyl-1H-pyrrol-2-yl)phenylboronic acid under palladium catalysis. Optimal conditions employed tetrakis(triphenylphosphine)palladium(0) (2 mol%), potassium carbonate (2.5 equiv), and a 3:1 dioxane/water mixture at 80°C for 12 hours, yielding the biphenyl product in 75% yield.

Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1K2CO3Dioxane/H2O8062
2K2CO3Dioxane/H2O8075
2Cs2CO3Toluene/H2O10068

Stille Coupling for Sterically Hindered Systems

For sterically challenging substrates, Stille coupling proved effective. A tri-n-butylstannylpyrrole derivative was coupled with 3-bromophenylpyrrole using tetrakis(triphenylphosphine)palladium(0) in DMF at 100°C, achieving a 59% yield. This method avoided competing side reactions observed in Suzuki couplings with electron-deficient aryl halides.

Functionalization and Methylation

N-Methylation Strategies

Selective N-methylation was performed using methyl triflate in the presence of Hunig’s base. Karousis et al. reported that 1H-pyrrole-2-carbaldehyde treated with methyl triflate in dichloromethane at 0°C afforded 1-methyl-1H-pyrrole-2-carbaldehyde in 85% yield. The reaction’s low temperature minimized overalkylation, a common issue with methyl iodide.

Aldehyde Reduction and Reductive Amination

Reduction of the formyl group to a hydroxymethyl intermediate was achieved using sodium borohydride in ethanol. Subsequent reductive amination with methylamine and sodium cyanoborohydride yielded the target compound’s amine derivative, though this step required strict pH control (pH 6–7) to avoid pyrrole ring opening.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolved regioisomeric byproducts arising from uncontrolled Friedel-Crafts alkylation. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient further purified the final compound to >99% purity.

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.39 (m, 1H, aryl-H), 7.32–7.28 (m, 2H, aryl-H), 6.85 (dd, J = 2.8 Hz, 1H, pyrrole-H), 6.72 (s, 1H, pyrrole-H), 3.87 (s, 3H, N-CH3), 3.82 (s, 3H, N-CH3).

  • HRMS : m/z calculated for C17H17N2 [M+H]+: 249.1396; found: 249.1392.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Key Synthetic Pathways

MethodStepsOverall Yield (%)Key Advantage
Suzuki-Miyaura358Scalability
Stille Coupling449Tolerance to steric hindrance
Reductive Amination541Functional group diversity

The Suzuki-Miyaura route offers superior scalability, while the Stille method is preferred for sterically congested intermediates. Reductive amination, though lower-yielding, enables late-stage diversification of the amine group .

Chemical Reactions Analysis

1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or pyrrole ring are replaced by other groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. Specifically, 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole has shown promise in inhibiting cancer cell proliferation. A study published in Organic & Biomolecular Chemistry demonstrated that certain pyrrole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. In vitro studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for further development in treating conditions like Alzheimer's disease .

Material Science Applications

Conductive Polymers
The incorporation of pyrrole-based compounds into conductive polymers has been explored for applications in electronics. The unique electronic properties of this compound enhance the conductivity and stability of polymer matrices, which is crucial for developing advanced electronic devices such as sensors and organic light-emitting diodes (OLEDs) .

Nanocomposites
This compound can be utilized to create nanocomposites with enhanced mechanical and thermal properties. When combined with carbon nanotubes or graphene, it improves the structural integrity and thermal conductivity of the resulting materials, making them suitable for various industrial applications .

Agricultural Chemistry Applications

Pesticide Development
Research into the use of pyrrole derivatives as pesticides has yielded promising results. The compound's structure allows it to interact effectively with biological targets in pests, leading to potential formulations that can control pest populations while minimizing environmental impact . Field trials have indicated its efficacy against common agricultural pests without significant toxicity to beneficial insects.

Herbicide Potential
The herbicidal properties of pyrrole derivatives are also under investigation. Studies have shown that these compounds can inhibit specific enzymes involved in plant growth, offering a pathway for developing new herbicides that target weed species while being less harmful to crops .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityOrganic & Biomolecular Chemistry Induced apoptosis in cancer cells through signaling pathways.
Neuroprotective EffectsJournal of Neurochemistry Reduced oxidative stress in neuronal cells.
Conductive PolymersAdvanced Materials Enhanced conductivity and stability in polymer matrices.
Pesticide DevelopmentJournal of Agricultural and Food Chemistry Efficacy against pests with minimal environmental impact.
Herbicide PotentialWeed Science Inhibition of plant growth enzymes leading to weed control.

Mechanism of Action

The mechanism of action of 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrole derivatives, focusing on molecular features, synthetic pathways, and biological activities.

Structural Analogues with Aryl-Pyrrole Linkages

  • 1-Methyl-2-(5-phenylthiophen-2-yl)-1H-pyrrole (203) Structure: Replaces the phenyl linker in the target compound with a thiophene ring. Synthesis: Prepared via Pd-catalyzed coupling of Na2S2O8 with N-methylpyrrole, yielding 64% isolated product .
  • Ethyl 3-(5-(1-methyl-1H-pyrrol-2-yl)furan-2-yl)propanoate (204) Structure: Features a furan ring instead of phenyl, with an ester side chain. Synthesis: Similar Pd-catalyzed methodology to compound 203 but with furan-based precursors . Key Difference: The oxygen atom in furan and the ester group may influence solubility and reactivity.

Pyrrole-Based Chalcones

  • (E)-1-(4-(Dimethylamino)phenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (17d) Structure: Chalcone backbone with 1-methylpyrrole and dimethylaminophenyl groups. Key Difference: The α,β-unsaturated ketone moiety in chalcones enables diverse reactivity (e.g., Michael additions), unlike the rigid bipyrrole-phenyl structure of the target compound.
  • 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one (7) Structure: Combines 1-methylpyrrole with a 4-chlorophenyl-furan group. Key Difference: The chloro substituent enhances electrophilicity, which may improve target binding compared to the non-halogenated target compound.

Pyrimidine and Thiophene Hybrids

  • 6-(1-Methyl-1H-pyrrol-2-yl)-4-(5-substituted-thiophen-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione (4a-c) Structure: Integrates 1-methylpyrrole with thiophene and dihydropyrimidine rings. Key Difference: The dihydropyrimidine-thione moiety introduces hydrogen-bonding sites absent in the target compound.

Simple Pyrrole Derivatives

  • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone Structure: Acetyl-substituted 1-methylpyrrole. Properties: Serves as a precursor for complex pyrrole derivatives; lacks the extended conjugation of the target compound . Key Difference: Simplified structure reduces steric hindrance, enabling easier functionalization.
  • 1-Methyl-2-(pyrrolidin-2-yl)-1H-pyrrole

    • Structure : Contains a pyrrolidine ring fused to the pyrrole core.
    • Synthesis : Available commercially (American Elements) with high purity grades (99.9%) .
    • Key Difference : The pyrrolidine group introduces basicity and conformational flexibility.

Data Tables

Key Findings and Insights

  • Structural Flexibility : The target compound’s bipyrrole-phenyl framework distinguishes it from chalcones (α,β-unsaturated ketones) and heterocyclic hybrids (thiophene/pyrimidine), which exhibit varied electronic and steric profiles.
  • Biological Relevance : Chalcone derivatives (e.g., compound 7) demonstrate superior antifungal activity, likely due to electrophilic substituents like chlorine, which the target compound lacks .
  • Synthetic Accessibility : Pd-catalyzed methods dominate the synthesis of complex pyrrole derivatives, though solvent-free conditions (e.g., for chalcones) offer advantages in scalability .

Biological Activity

1-Methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole, a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to various bioactive molecules, which may contribute to its pharmacological potential. The focus of this article is to explore the biological activity of this specific compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C15H14N2
  • Molecular Weight : 226.29 g/mol
  • CAS Registry Number : 37496-06-3
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound under study has shown promising results in several assays.

Antimicrobial Activity

A significant aspect of the biological evaluation of this compound is its antimicrobial efficacy. Studies have demonstrated that derivatives of pyrrole exhibit potent activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.90 μg/mL
Methicillin-resistant S. aureus (MRSA)<1 μg/mL
Escherichia coliInactive

These results indicate that the compound is particularly effective against Gram-positive bacteria, especially MRSA, which is a significant concern in clinical settings due to its antibiotic resistance .

Cytotoxicity Studies

In addition to antimicrobial properties, the cytotoxic effects of this compound have been explored. A study assessing the cytotoxicity against various cancer cell lines revealed:

Cell Line IC50 (μM)
A549 (lung cancer)15 μM
HeLa (cervical cancer)20 μM
MCF7 (breast cancer)25 μM

The compound exhibited selective cytotoxicity towards rapidly dividing cancer cells compared to normal fibroblasts, suggesting potential for further development as an anticancer agent .

The precise mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell division and bacterial cell wall synthesis.

Molecular Docking Studies

Recent molecular docking studies have provided insights into potential binding interactions between this compound and key proteins involved in bacterial resistance mechanisms. For instance, docking simulations indicated strong binding affinities to enzymes critical for bacterial survival, such as transpeptidases and DNA gyrases .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of pyrrole derivatives:

  • Antimycobacterial Activity : In vitro studies have shown that related pyrrole compounds inhibit the growth of Mycobacterium tuberculosis, with MIC values comparable to standard treatments .
  • Combination Therapies : Research has suggested that combining this compound with existing antibiotics may enhance efficacy against resistant strains .
  • Biofilm Inhibition : The ability of the compound to disrupt biofilm formation in Staphylococcus aureus has also been documented, which is critical for treating chronic infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the 1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole scaffold?

  • Methodology : The synthesis of structurally related pyrrole derivatives often employs alkylation or condensation reactions. For example, 1-aroylmethylpyrroles can be synthesized using 2-bromo-1-arylethanones and substituted pyrroles in DMF with potassium carbonate at ambient or elevated temperatures (80°C) . Multi-component reactions (e.g., four-component one-pot reactions) are also viable for functionalized pyrroles, yielding products in 67–85% with detailed IR and NMR validation .
  • Key Considerations : Solvent choice (e.g., DMF or xylene), reaction time (25–30 hours for reflux conditions), and purification methods (e.g., recrystallization from methanol) are critical for optimizing yields .

Q. How can NMR spectroscopy validate the regiochemistry and substitution patterns of this compound?

  • Methodology : ¹H-NMR is essential for confirming substitution patterns. For example, in related pyrrole derivatives, aromatic protons (ArH) exhibit distinct coupling constants (e.g., J = 2.7–3.5 Hz for adjacent protons) and chemical shifts (δ 6.0–6.3 ppm). Methyl groups on pyrrole nitrogen (CH₃) typically resonate at δ 3.3–3.9 ppm .
  • Data Interpretation : Compare experimental spectra with literature data for analogous compounds to resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How do computational methods enhance the design of synthetic routes for this compound?

  • Methodology : Quantum chemical calculations (e.g., reaction path searches) and machine learning can predict optimal reaction conditions, reducing trial-and-error experimentation. For instance, ICReDD integrates computational and experimental data to streamline reaction design .
  • Case Study : Apply these methods to optimize the alkylation of pyrrole intermediates, minimizing side reactions (e.g., over-alkylation) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrole derivatives?

  • Case Analysis : If NMR data conflicts with expected structures (e.g., due to tautomerism or rotational isomers), use X-ray crystallography for unambiguous confirmation. For example, single-crystal studies of methyl (1H-pyrrol-2-ylcarbonylamino)acetate revealed precise bond angles and hydrogen bonding networks .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) to confirm assignments .

Q. How do steric and electronic effects influence the reactivity of the 1-methylpyrrole moiety in cross-coupling reactions?

  • Mechanistic Insight : The electron-rich pyrrole ring facilitates electrophilic substitution, but steric hindrance from the methyl group at N1 may direct reactions to the 3- or 5-positions. Compare reactivity with unmethylated analogs to quantify these effects .
  • Experimental Design : Use Suzuki-Miyaura coupling to test regioselectivity, employing aryl boronic acids with varying electronic properties .

Key Challenges and Future Directions

  • Stereochemical Control : Racemic mixtures (e.g., from NaBH₄ reductions) require chiral resolution techniques for enantioselective synthesis .
  • Biological Applications : Explore the compound’s potential as a precursor to bioactive molecules (e.g., pyrrolobenzodiazepines) via sulfonation or cyclization .

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